Superior 90-Day Excellent Functional Outcome vs. Alteplase in Acute Ischemic Stroke (RAISE Trial)
In a randomized, open-label, non-inferiority trial of 1,412 patients with acute ischemic stroke within 4.5 hours of symptom onset, reteplase (18 mg + 18 mg double bolus, 30 minutes apart) demonstrated superior 90-day excellent functional outcome (modified Rankin Scale score 0-1) compared to alteplase (0.9 mg/kg, maximum 90 mg) [1]. The primary efficacy outcome occurred in 79.5% of reteplase-treated patients versus 70.4% of alteplase-treated patients, representing an absolute difference of 9.1 percentage points [1].
| Evidence Dimension | 90-day excellent functional outcome (mRS 0-1) |
|---|---|
| Target Compound Data | 79.5% |
| Comparator Or Baseline | Alteplase: 70.4% |
| Quantified Difference | Absolute difference +9.1%; RR 1.13 (95% CI: 1.05-1.21); P=0.002 for superiority |
| Conditions | Randomized controlled trial; 1,412 patients (707 reteplase, 705 alteplase); ischemic stroke within 4.5 hours; reteplase 18 mg + 18 mg double bolus vs. alteplase 0.9 mg/kg (max 90 mg) |
Why This Matters
For formulary decision-makers and stroke center procurement, the 9.1% absolute increase in excellent functional recovery directly translates to superior patient outcomes and potential reductions in long-term disability-associated healthcare costs.
- [1] Li S, Gu HQ, Li H, et al. Reteplase versus Alteplase for Acute Ischemic Stroke. N Engl J Med. 2024;390(24):2264-2273. doi:10.1056/NEJMoa2402152 View Source
